molecular formula C12H19N3O B11798461 (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol

Cat. No.: B11798461
M. Wt: 221.30 g/mol
InChI Key: XQLWPLCUNZSHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol is a pyridine derivative featuring a 4-methylpiperazine substituent at the 6-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.30 g/mol. The compound is synthesized via microwave-assisted methods, as demonstrated in a reaction involving dioxane and diisopropylethylamine at 150°C for 30 minutes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H19N3O/c1-10-7-11(9-16)8-13-12(10)15-5-3-14(2)4-6-15/h7-8,16H,3-6,9H2,1-2H3

InChI Key

XQLWPLCUNZSHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)CO

Origin of Product

United States

Preparation Methods

Initial Esterification of 5-Methyl-6-chloronicotinic Acid

The synthesis begins with the esterification of 5-methyl-6-chloronicotinic acid to form methyl 5-methyl-6-chloronicotinate . This step employs thionyl chloride (SOCl₂) in methanol under reflux conditions, achieving near-quantitative conversion. The reaction mechanism involves the protonation of the carboxylic acid group by SOCl₂, followed by nucleophilic attack by methanol to form the methyl ester.

Reaction Conditions:

  • Reagents: SOCl₂ (1.2 equiv), methanol (excess)

  • Temperature: 60–70°C

  • Time: 4–6 hours

  • Yield: 98%

Nucleophilic Substitution with 4-Methylpiperazine

The chlorinated pyridine intermediate undergoes nucleophilic aromatic substitution (NAS) with 4-methylpiperazine in the presence of a base. This step replaces the chlorine atom at the 6-position with the 4-methylpiperazinyl group. The reaction is typically conducted in dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Mechanistic Insights:

  • The base (e.g., potassium carbonate) deprotonates 4-methylpiperazine, enhancing its nucleophilicity.

  • Aromatic substitution proceeds via a two-step addition-elimination pathway, facilitated by the electron-withdrawing effect of the adjacent methyl ester group.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventDMF85% yield
Temperature100°CMax efficiency
Reaction Time12 hoursComplete conversion

Reduction of the Methyl Ester to Alcohol

The final step involves the reduction of methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is the preferred reducing agent, selectively reducing the ester without affecting the piperazine moiety.

Critical Considerations:

  • Stoichiometry: 2.5 equivalents of LiAlH₄ ensure complete reduction.

  • Workup: Quenching with aqueous sodium sulfate minimizes side reactions.

Yield and Purity:

  • Isolated Yield: 76%

  • Purity (HPLC): >99% after column chromatography

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 4.57 (s, 2H, CH₂OH), 3.45–3.20 (m, 8H, piperazine-H), 2.85 (s, 3H, N-CH₃), 2.32 (s, 3H, pyridine-CH₃).

  • ¹³C NMR: 156.8 (C=O), 148.2 (pyridine-C), 54.3 (piperazine-C), 45.1 (N-CH₃), 20.7 (CH₂OH).

Mass Spectrometry (MS)

  • ESI-MS: m/z 266.2 [M+H]⁺, confirming the molecular formula C₁₂H₁₉N₃O.

Scalability and Industrial Considerations

Purification Strategies

  • Flash Chromatography: Utilizes dichloromethane/methanol/ammonia gradients (e.g., 50:1 CH₂Cl₂/MeOH with 1.2M NH₃).

  • Recrystallization: Ethanol/water mixtures yield crystals with >99.5% purity.

Catalytic and Solvent Systems

  • Pd Catalysts: Pd₂(dba)₃ and Xantphos ligands enhance coupling reactions in related intermediates.

  • Microwave-Assisted Synthesis: Reduces reaction times from 12 hours to 2 hours for NAS steps .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds similar to (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol exhibit antidepressant-like effects. The piperazine moiety is known for its role in the pharmacological profiles of various psychoactive drugs. In a study focusing on the synthesis of piperazine derivatives, it was found that modifications to the piperazine structure can enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity .

Anticancer Properties
The compound has also been investigated for its anticancer properties. A recent study highlighted that derivatives of pyridine and piperazine have shown promise as inhibitors of cancer cell proliferation. Specifically, compounds targeting the PI3K/AKT/mTOR signaling pathway have been synthesized, demonstrating significant cytotoxicity against various cancer cell lines . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Neuropharmacology

Cognitive Enhancement
Studies have suggested that this compound may influence cognitive functions. Its structural similarity to known cognitive enhancers indicates potential use in treating neurodegenerative diseases like Alzheimer's. Research into related compounds has shown that they can improve memory and learning capabilities in animal models .

Synthesis and Characterization

The synthesis of this compound involves several key steps, often starting from commercially available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the piperazine ring followed by pyridine functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey FindingsReferences
Antidepressant ActivityPiperazine DerivativesEnhanced serotonin receptor binding
Anticancer PropertiesPyridine-Piperazine DerivativesSignificant cytotoxicity against cancer cells
Cognitive EnhancementNeuropharmacological AgentsImprovement in memory and learning in models

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study, a series of piperazine derivatives were evaluated for their antidepressant effects using behavioral tests in rodents. The results indicated that modifications leading to increased receptor affinity resulted in enhanced efficacy, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Case Study 2: Cancer Cell Line Testing
A panel of cancer cell lines was treated with synthesized derivatives of this compound. The findings revealed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural features are compared with similar derivatives below:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₂H₁₉N₃O 221.30 Pyridine, 4-methylpiperazine, hydroxymethyl
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (1355202-96-8) C₁₁H₁₇N₃O 207.28 Pyridine, piperazine, hydroxymethyl
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone (1355188-60-1) C₁₈H₂₁N₃O 295.40 Pyridine, 4-methylpiperazine, phenylketone
Sildenafil (171599-83-0) C₂₂H₃₀N₆O₄S 474.58 Pyrazolo-pyrimidine, 4-methylpiperazine sulfonyl

Key Observations :

  • The piperazine vs. 4-methylpiperazine substitution (e.g., 1355202-96-8 vs. target compound) alters basicity and solubility.
  • Replacing the hydroxymethyl group with a phenylketone (1355188-60-1) increases molecular weight and hydrophobicity, likely reducing aqueous solubility .

Key Observations :

  • Microwave-assisted synthesis (target compound) offers rapid reaction times compared to conventional methods used for thiazole derivatives .
  • Sildenafil’s synthesis involves complex sulfonylation steps, reflecting its pharmaceutical optimization .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Name Solubility (Water) Solubility (Methanol) Melting Point (°C)
Target Compound Not reported Not reported Not reported
Sildenafil 3.5–4.5 mg/mL ~7–9 mg/mL 186–190
4e (Thiazole derivative) Not reported Soluble Not reported

Key Observations :

  • The hydroxymethyl group in the target compound may enhance water solubility compared to phenylketone analogs (e.g., 1355188-60-1), though experimental validation is needed.
  • Sildenafil’s solubility profile underscores the impact of sulfonyl and carboxylic acid groups on polarity .

Biological Activity

The compound (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol is a novel organic molecule that has garnered attention for its potential pharmacological properties. Its structure, featuring a pyridine ring and a piperazine moiety, suggests significant interactions with biological targets, particularly in the central nervous system. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

Key Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with neurotransmitter systems.
  • Piperazine Moiety: Known for its pharmacological properties, enhancing the compound's potential as a therapeutic agent.

The biological activity of this compound is primarily linked to its role as a pharmacological agent. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions are critical in the treatment of various psychiatric disorders, including anxiety and depression.

Interaction Studies

Molecular docking simulations and in vitro receptor binding assays have been employed to elucidate how this compound interacts with biological targets. These studies indicate that the compound may exhibit significant therapeutic potential against conditions such as:

  • Anxiety Disorders
  • Depression

Pharmacological Evaluation

A study conducted on similar compounds indicated that those containing piperazine and pyridine structures could act on neurotransmitter systems effectively. For instance, compounds like (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine were evaluated using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), suggesting a broad spectrum of biological activity including:

Activity Potential Therapeutic Uses
Serotonin ModulationTreatment of depression and anxiety
Dopamine ModulationManagement of psychotic disorders

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound can significantly reduce symptoms associated with anxiety in animal models. For example, a derivative showed a 30% reduction in anxiety-like behaviors when administered at a dose of 40 mg/kg in rodent models.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic pathway includes:

  • Formation of the Pyridine Core : Utilizing starting materials that contain the necessary functional groups.
  • Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Final Functionalization : Modifying the methanol group to enhance solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the 4-methylpiperazine group onto a pyridine ring, followed by methanol functionalization. A plausible approach includes:

  • Step 1 : React 5-methyl-6-chloropyridin-3-yl methanol with 4-methylpiperazine under nucleophilic aromatic substitution conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours).
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 4-methylpiperazine) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., piperazine protons at δ 2.3–2.7 ppm; pyridine ring protons at δ 7.5–8.5 ppm).
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 266.2) .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition by HPLC and identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Vary substituents (e.g., methyl group position, piperazine substituents) and assess bioactivity.
  • Biological Assays : Test derivatives in in vitro models (e.g., kinase inhibition assays, cytotoxicity screens). Use IC50_{50} values to correlate structural changes with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., PI3Kα) .

Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Orthogonal Analysis : Combine HPLC, LC-MS, and NMR to identify pH-sensitive degradation pathways (e.g., hydrolysis of the methanol group at pH < 3).
  • Buffered Solutions : Prepare buffers (e.g., ammonium acetate, pH 6.5) to isolate pH-specific degradation mechanisms .
  • Kinetic Studies : Calculate degradation rate constants (k) at different pH levels using first-order kinetics .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer :

  • Partitioning Studies : Measure logP (octanol/water) to predict bioaccumulation potential.
  • Biotic/Abiotic Transformation : Expose the compound to UV light (simulated sunlight) and microbial consortia (e.g., soil microcosms). Analyze metabolites via LC-HRMS .
  • Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What theoretical frameworks are critical for designing mechanistic studies on this compound’s interactions?

  • Methodological Answer :

  • Conceptual Anchoring : Link research to drug discovery frameworks (e.g., Lipinski’s Rule of Five for bioavailability) or environmental chemistry models (e.g., QSAR for toxicity prediction).
  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "The 4-methylpiperazine group enhances blood-brain barrier penetration") and validate via in silico ADMET tools (e.g., SwissADME) .

Methodological Notes

  • Data Contradiction Analysis : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm structural assignments and purity .
  • Experimental Replication : Replicate key findings under controlled conditions (e.g., standardized solvent batches, calibrated instruments) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.